

An In-Depth Technical Guide on the Molecular Structure of N-Boc-pseudoephedrine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pseudoephedrine tert-butyl carbamate*

Cat. No.: *B212031*

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of N-Boc-pseudoephedrine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

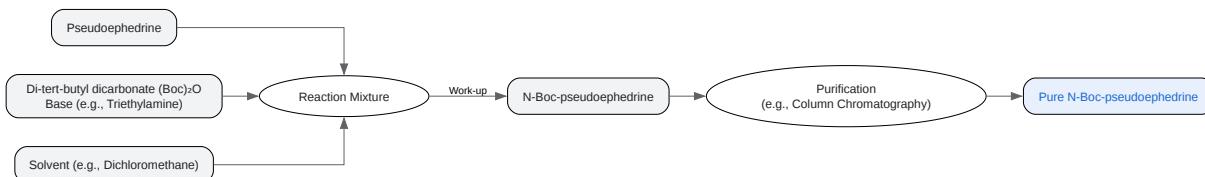
Introduction

N-Boc-pseudoephedrine, formally known as N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-carbamic acid, 1,1-dimethylethyl ester, is a carbamate-protected derivative of pseudoephedrine.^[1] The tert-butoxycarbonyl (Boc) protecting group is strategically employed in organic synthesis to mask the secondary amine functionality of the pseudoephedrine molecule. This protection prevents the amine from participating in undesired side reactions and allows for selective chemical transformations at other sites of the molecule. N-Boc-pseudoephedrine serves as a key intermediate in the synthesis of various pharmaceutical compounds and is also utilized as an analytical reference standard.^[1]

Molecular Structure and Physicochemical Properties

The molecular structure of N-Boc-pseudoephedrine is characterized by the presence of a phenyl ring, a hydroxyl group, and the N-Boc protecting group attached to the nitrogen atom of the pseudoephedrine backbone.

Property	Value	Reference
Formal Name	N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-carbamic acid, 1,1-dimethylethyl ester	[1]
Synonyms	t-BOC Pseudoephedrine, N-Butoxycarbonyl-Pseudoephedrine, Pseudoephedrine t-butyl Carbamate	[1]
CAS Number	152614-95-4	[1]
Molecular Formula	C ₁₅ H ₂₃ NO ₃	[1]
Molecular Weight	265.4 g/mol	[1]
Appearance	Crystalline solid	[1]
Purity	≥98%	[1]
SMILES	O--INVALID-LINK-- N(C)C(OC(C)(C)C)=O>C@HC1=CC=CC=C1	[1]
InChI Key	SIKODEFLCMOILM-WCQYABFASA-N	[1]


Solubility

N-Boc-pseudoephedrine exhibits solubility in various organic solvents, which is a critical consideration for its use in synthesis and purification processes.

Solvent	Solubility	Reference
DMF	30 mg/mL	[1]
DMSO	30 mg/mL	[1]
Ethanol	20 mg/mL	[1]
PBS (pH 7.2)	10 mg/mL	[1]

Synthesis of N-Boc-pseudoephedrine

The synthesis of N-Boc-pseudoephedrine is typically achieved through the N-protection of pseudoephedrine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

[Click to download full resolution via product page](#)

Synthesis workflow for N-Boc-pseudoephedrine.

Experimental Protocol: N-Boc Protection of Pseudoephedrine

This protocol outlines a general procedure for the synthesis of N-Boc-pseudoephedrine.

Materials:

- (+)-Pseudoephedrine

- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or another suitable non-nucleophilic base
- Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve (+)-pseudoephedrine (1.0 equivalent) in dichloromethane.
- Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.
- Addition of Boc Anhydride: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) portion-wise.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude N-Boc-pseudoephedrine by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Spectroscopic Characterization

The structure of N-Boc-pseudoephedrine is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific, detailed peak assignments for N-Boc-pseudoephedrine are not readily available in the searched literature, the expected spectral characteristics can be inferred from the known spectra of pseudoephedrine and the presence of the Boc protecting group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Boc-pseudoephedrine is expected to show characteristic signals for the protons of the pseudoephedrine backbone and the tert-butyl group of the Boc protecting group. Due to hindered rotation around the N-CO bond, some signals may appear broadened or as a set of rotamers at room temperature.

Proton	Expected Chemical Shift (ppm)	Multiplicity
Phenyl (Ar-H)	7.2 - 7.4	multiplet
CH-OH	~4.6	doublet
CH-N	~4.1	multiplet
N-CH ₃	~2.7	singlet
CH-CH ₃	~1.0	doublet
C(CH ₃) ₃ (Boc)	~1.4	singlet (intense)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of the phenyl ring, the pseudoephedrine backbone, and the Boc group.

Carbon	Expected Chemical Shift (ppm)
C=O (Boc)	~155
Aromatic (Ar-C)	126 - 142
C(CH ₃) ₃ (Boc)	~80
CH-OH	~75
CH-N	~58
N-CH ₃	~30
C(CH ₃) ₃ (Boc)	~28
CH-CH ₃	~15

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-pseudoephedrine is expected to exhibit characteristic absorption bands for the hydroxyl, carbamate, and aromatic functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (hydroxyl)	3200 - 3600	Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=O stretch (carbamate)	1680 - 1700	Strong
C-N stretch	1160 - 1250	Medium
C-O stretch	1000 - 1300	Medium

Conclusion

This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of N-Boc-

pseudoephedrine. The information presented is essential for researchers and scientists working with this important synthetic intermediate in the fields of medicinal chemistry and drug development. The methodologies and data compiled herein serve as a valuable resource for the efficient and effective utilization of N-Boc-pseudoephedrine in various research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide on the Molecular Structure of N-Boc-pseudoephedrine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b212031#molecular-structure-of-n-boc-pseudoephedrine\]](https://www.benchchem.com/product/b212031#molecular-structure-of-n-boc-pseudoephedrine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com